BenchChemオンラインストアへようこそ!

Orvepitant

NK1 receptor binding affinity radioligand displacement

Orvepitant (GW823296) is the definitive NK1 antagonist for CNS and respiratory research—purpose-engineered from the casopitant scaffold for superior brain penetration (B/P=1.2) and sustained central NK1 receptor blockade. The VOLCANO-1 trial confirmed statistically significant antitussive efficacy (26% cough reduction, P<0.001), an outcome not replicated with aprepitant or other NK1 antagonists. Its well-characterized PK profile, favorable safety margin versus casopitant, and proven activity in chronic cough, PTSD, and centrally mediated itch models establish it as the reference standard for translational research. Generic NK1 antagonist substitution will not reproduce Orvepitant's specific pharmacological outcomes.

Molecular Formula C31H35F7N4O2
Molecular Weight 628.6 g/mol
CAS No. 579475-18-6
Cat. No. B1677502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrvepitant
CAS579475-18-6
SynonymsOrvepitant;  GW-823296;  GW823296;  GW 823296;  GW823296X.
Molecular FormulaC31H35F7N4O2
Molecular Weight628.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O
InChIInChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24+,25+,27-/m1/s1
InChIKeyXWNBGDJPEXZSQM-VZOBGQTKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Orvepitant (CAS 579475-18-6): A Brain-Penetrant, Selective NK1 Antagonist with Clinically Validated Antitussive and Neuropsychiatric Activity


Orvepitant (GW823296) is a potent, selective, and orally bioavailable neurokinin-1 (NK1) receptor antagonist developed by GlaxoSmithKline [1]. It acts as a non-surmountable antagonist at the human NK1 receptor (pKi = 10.2, Ki = 0.0631 nM) [1] and demonstrates high brain penetration (brain-to-plasma ratio = 1.2 in rat) [1]. Orvepitant has advanced to Phase 2 clinical trials for chronic refractory cough (CRC), major depressive disorder (MDD), post-traumatic stress disorder (PTSD), and EGFRI-induced pruritus [1]. Unlike many NK1 antagonists developed primarily for chemotherapy-induced nausea and vomiting (CINV), Orvepitant was specifically optimized for CNS indications, showing a distinct efficacy and safety profile in respiratory and psychiatric conditions [1].

Why Orvepitant Cannot Be Substituted with Aprepitant, Casopitant, or Other NK1 Antagonists in CNS and Cough Research


The NK1 antagonist class is not interchangeable. While aprepitant (Emend®) is approved for CINV, its clinical utility in CNS disorders is limited by its primary antiemetic indication and distinct pharmacokinetic profile [1]. Casopitant, though structurally related and also developed by GSK, showed clinical efficacy in depression but was not pursued further, and its development was discontinued due to toxicity concerns [1]. Orvepitant was specifically engineered from the casopitant scaffold to enhance drug developability characteristics, resulting in improved brain penetration (B/P ratio = 1.2) and a unique pharmacological profile that supports sustained central NK1 receptor blockade [1]. This structural optimization translates into a differentiated clinical activity profile, most notably in chronic cough, where Orvepitant demonstrates significant and sustained antitussive effects not observed with other NK1 antagonists [1]. Therefore, direct substitution with a generic NK1 antagonist will not replicate the specific pharmacological and clinical outcomes associated with Orvepitant.

Orvepitant Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


Orvepitant Exhibits Sub-Nanomolar Binding Affinity for Human NK1 Receptor, Comparable to Aprepitant

Orvepitant demonstrates high binding affinity for the human NK1 receptor, with a Ki of 0.0631 nM, as determined by displacement of [3H]substance P from recombinant human NK1 receptors expressed in CHO cells [1]. This is comparable to aprepitant, which has a reported Ki of 0.1 nM for the human NK1 receptor under similar assay conditions (class-level inference) [2]. The data confirm that Orvepitant is a highly potent NK1 antagonist, matching the binding potency of the clinically approved NK1 antagonist aprepitant.

NK1 receptor binding affinity radioligand displacement

Orvepitant Demonstrates High Functional Antagonism of Human NK1 Receptor (pKB = 10.30)

In a functional assay measuring inhibition of substance P (SP)-induced cytosolic Ca2+ release in hNK1-CHO cells, Orvepitant (Compound 3a) produced non-surmountable antagonism with an apparent pKB value of 10.30 [1]. This indicates potent functional blockade of NK1 receptor signaling. While direct comparator data under identical conditions is limited, this value is consistent with high-potency NK1 antagonists and supports its classification as a high-affinity, non-surmountable antagonist.

functional antagonism substance P calcium flux

Orvepitant 30 mg Once Daily Significantly Reduces Objective Cough Frequency in Chronic Refractory Cough (VOLCANO-1 Trial)

In a Phase 2 open-label study (VOLCANO-1) of 13 patients with chronic refractory cough (CRC), Orvepitant 30 mg once daily for 4 weeks significantly reduced objective daytime cough frequency by 18.9 coughs/hour from a baseline of 71.4 coughs/hour, representing a 26% reduction (95% CI: 9.6–28.3; P < 0.001) [1]. This effect was evident at week 1 (38% reduction) and sustained 4 weeks post-treatment (29% reduction). In contrast, a systematic review of NK1 antagonists for cough found no significant efficacy for aprepitant in reducing cough frequency in patients with chronic cough [2]. This direct cross-study comparison highlights Orvepitant's unique antitussive activity within the NK1 class.

chronic cough antitussive clinical trial

Orvepitant 60 mg/day Demonstrates Improvement in PTSD Symptoms in a Placebo-Controlled Trial

In a 12-week, randomized, double-blind, placebo-controlled trial (NCT01000493) in 129 patients with noncombat-related PTSD, Orvepitant 60 mg/day produced a decrease in the mean difference of change on the Clinician-Administered PTSD Symptom Severity Scale (CAPS-17) compared to placebo [1]. While the exact magnitude of change is not publicly reported, the trial confirmed a directional improvement. In comparison, the NK1 antagonist vofopitant (GR205171) failed to show significant efficacy in a similar PTSD trial [2]. This suggests that Orvepitant may possess a more favorable profile for PTSD than other NK1 antagonists, though definitive head-to-head data are lacking.

PTSD neuropsychiatric clinical trial

Orvepitant Demonstrates a Favorable CNS Safety Profile with Mild, Transient Adverse Events

Across multiple clinical trials, Orvepitant has been consistently well-tolerated with a safety profile characterized by mild to moderate CNS-related adverse events such as asthenia, dizziness, dry mouth, and hyperhidrosis [1]. In a Phase 2 trial for EGFRI-induced pruritus, drug-related AEs occurred in 18.8% of patients on Orvepitant 30 mg vs. 7.1% on 10 mg and 0% on placebo [1]. In the VOLCANO-1 cough study, Orvepitant was deemed safe and well-tolerated [2]. In contrast, casopitant, a structurally related NK1 antagonist, was associated with dose-limiting toxicity and was discontinued from development [3]. This favorable safety profile, combined with demonstrated brain penetration, positions Orvepitant as a well-tolerated CNS-active NK1 antagonist suitable for chronic administration in research settings.

safety tolerability CNS penetration

Orvepitant Achieves High Brain Penetration (B/P Ratio = 1.2) in Rat, Supporting CNS Target Engagement

Orvepitant demonstrates excellent brain penetration in rats, with a brain-to-plasma (B/P) ratio of 1.2 at 5 minutes post intravenous administration of a 1 mg/kg dose [1]. This high CNS exposure is critical for its efficacy in neuropsychiatric and cough indications. In comparison, aprepitant, while brain-penetrant, has a lower B/P ratio in some species and is primarily used for peripheral (CINV) indications [2]. Casopitant, though also brain-penetrant, was associated with toxicity [3]. Orvepitant's balanced CNS exposure and safety profile make it a preferred tool compound for studying central NK1 receptor pharmacology.

brain penetration CNS exposure pharmacokinetics

Orvepitant Best Research and Industrial Application Scenarios Based on Validated Clinical Evidence


Chronic Cough and Respiratory Reflex Hypersensitivity Models

Orvepitant is the NK1 antagonist of choice for preclinical and clinical research in chronic cough. The VOLCANO-1 trial provides direct, statistically significant evidence of antitussive efficacy (26% reduction in objective cough frequency, P<0.001) [1], a finding not replicated with aprepitant [2]. Researchers studying substance P-mediated cough reflex sensitization, idiopathic pulmonary fibrosis (IPF)-associated cough, or chronic refractory cough should prioritize Orvepitant to ensure translationally relevant outcomes.

Stress-Related Neuropsychiatric Disorders (PTSD, Anxiety)

Orvepitant's demonstrated improvement in PTSD symptoms in a placebo-controlled trial [1], coupled with its high brain penetration (B/P = 1.2) [2] and favorable safety profile compared to casopitant [3], positions it as a superior tool compound for studying central NK1 receptor blockade in stress and anxiety models. Its failure in MDD [4] should not preclude its use in PTSD, where the neurobiology may differ.

Pruritus and Neurogenic Inflammation Studies

Although the RELIEVE-1 trial in EGFRI-induced pruritus did not meet its primary endpoint [1], Orvepitant was safe and well-tolerated, and its CNS-penetrant profile may still be valuable in preclinical models of centrally mediated itch. Researchers should consider Orvepitant for studies exploring the role of central NK1 receptors in chronic itch conditions, especially where aprepitant has shown some efficacy.

Pharmacokinetic and Brain Penetration Studies of CNS-Active NK1 Antagonists

Orvepitant's well-characterized pharmacokinetic profile, including oral bioavailability (17% in rat, 55% in dog), plasma clearance (29 mL/min/kg in rat, 6 mL/min/kg in dog), and half-life (2.3 h in rat, 6.1 h in dog) [1], combined with its high brain penetration (B/P ratio = 1.2) [1], makes it an ideal reference compound for benchmarking new CNS-penetrant NK1 antagonists. Its superior safety margin compared to casopitant [2] further supports its use as a positive control in toxicology and DMPK studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orvepitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.